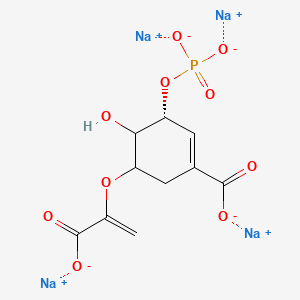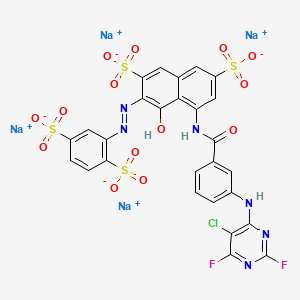
2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, azo, and pyrimidinyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt typically involves multiple steps:
Formation of the Naphthalenedisulfonic Acid Core: This step involves sulfonation of naphthalene to introduce sulfonic acid groups at the 2 and 7 positions.
Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by coupling with a suitable aromatic amine.
Introduction of the Pyrimidinyl Group: This involves a nucleophilic substitution reaction where the pyrimidinyl group is attached to the benzoyl moiety.
Final Assembly: The final compound is assembled through a series of condensation reactions, followed by neutralization with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and azo coupling reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Quinones, sulfonic acid derivatives.
Reduction Products: Amines, de-azo compounds.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of complex dyes and pigments.
Analytical Chemistry: Employed as a reagent in various analytical techniques.
Biology
Biological Staining: Utilized in staining techniques for microscopy.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry
Textile Industry: Used in the dyeing and printing of fabrics.
Paper Industry: Employed in the production of colored paper.
作用機序
The compound exerts its effects through various mechanisms depending on its application. In dye synthesis, it acts as a chromophore, imparting color to the final product. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved vary based on the specific use case.
類似化合物との比較
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo Compounds: Other azo dyes and pigments.
Pyrimidinyl Compounds: Compounds containing pyrimidinyl groups.
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
特性
CAS番号 |
72139-13-0 |
|---|---|
分子式 |
C27H13ClF2N6Na4O14S4 |
分子量 |
939.1 g/mol |
IUPAC名 |
tetrasodium;5-[[3-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzoyl]amino]-3-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H17ClF2N6O14S4.4Na/c28-21-24(29)33-27(30)34-25(21)31-13-3-1-2-11(6-13)26(38)32-17-10-15(52(42,43)44)7-12-8-19(54(48,49)50)22(23(37)20(12)17)36-35-16-9-14(51(39,40)41)4-5-18(16)53(45,46)47;;;;/h1-10,37H,(H,32,38)(H,31,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChIキー |
XKEOGYCKCCFQLK-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=CC(=C1)NC2=C(C(=NC(=N2)F)F)Cl)C(=O)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


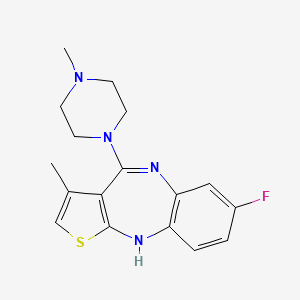


![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
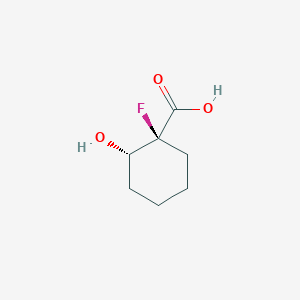


![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
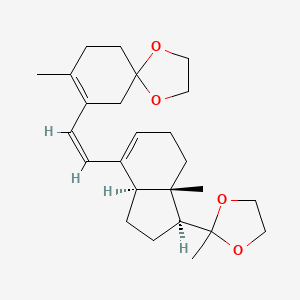
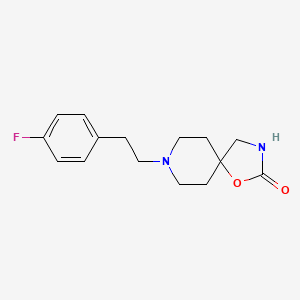
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
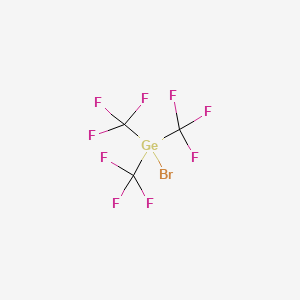
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
